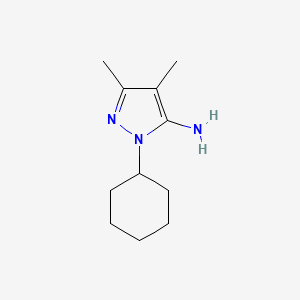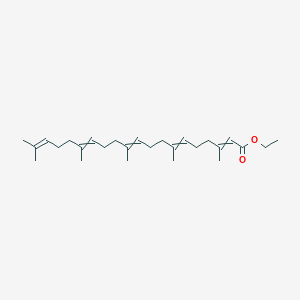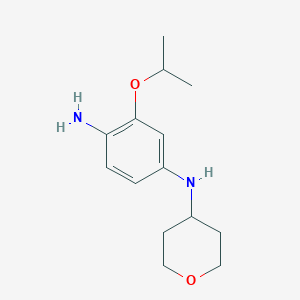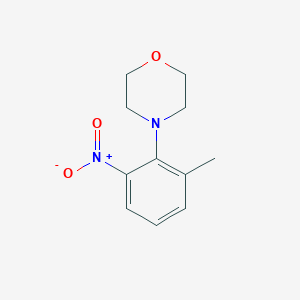
1,3-Oxathietane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Oxathietane: is a heterocyclic compound containing a three-membered ring with one oxygen atom and one sulfur atom. Its chemical formula is C2H4OS
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Oxathietane can be synthesized through the reaction of 2,2,4,4-tetramethyl-1,5-diphenylpentane-1,5-dione monohydrazone with sulfur dichloride (S2Cl2) . This reaction yields a bicyclic 1,3,4-oxadithiolane derivative, which can be converted to this compound under specific conditions .
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the synthesis typically involves the use of readily available reagents and standard organic synthesis techniques. The process may involve multiple steps, including the formation of intermediate compounds and their subsequent conversion to the desired product.
Chemical Reactions Analysis
Types of Reactions: 1,3-Oxathietane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert this compound to thiols or other sulfur-containing compounds.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidizing agents: Such as hydrogen peroxide (H2O2) or peracids.
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Nucleophiles: Such as amines or thiols.
Major Products:
Sulfoxides and sulfones: From oxidation reactions.
Thiols: From reduction reactions.
Substituted derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
1,3-Oxathietane has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for biologically active compounds.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1,3-oxathietane involves its reactivity with various chemical species. The compound’s unique structure allows it to participate in a range of chemical reactions, including ring-opening and substitution reactions. These reactions can lead to the formation of different products, depending on the reagents and conditions used. The molecular targets and pathways involved in these reactions are determined by the specific chemical environment and the nature of the reacting species .
Comparison with Similar Compounds
1,3-Dioxane: Contains two oxygen atoms in a six-membered ring.
1,3-Dithiane: Contains two sulfur atoms in a six-membered ring.
1,3-Oxathiane: Contains one oxygen and one sulfur atom in a six-membered ring.
Comparison: 1,3-Oxathietane is unique due to its three-membered ring structure, which imparts different reactivity and properties compared to its six-membered ring analogs. The presence of both oxygen and sulfur atoms in a small ring makes it a versatile compound for various chemical transformations and applications .
Properties
Molecular Formula |
C2H4OS |
|---|---|
Molecular Weight |
76.12 g/mol |
IUPAC Name |
1,3-oxathietane |
InChI |
InChI=1S/C2H4OS/c1-3-2-4-1/h1-2H2 |
InChI Key |
ORTJOCLTSKYLIW-UHFFFAOYSA-N |
Canonical SMILES |
C1OCS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(3-Bromopent-1-yn-1-yl)-6-chloro-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13866332.png)
![[1-[2-(4-Nitrophenyl)ethyl]piperidin-3-yl]methanol](/img/structure/B13866343.png)




![tert-butyl N-[3-[(5-aminopyrimidin-2-yl)amino]phenyl]carbamate](/img/structure/B13866370.png)

![4-[5-(dimethylamino)-1H-pyrazol-4-yl]-N-pyrimidin-2-yl-1,3-thiazol-2-amine](/img/structure/B13866386.png)




